molecular formula C18H16N2O2 B11834957 N'-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide CAS No. 372495-07-3

N'-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide

Cat. No.: B11834957
CAS No.: 372495-07-3
M. Wt: 292.3 g/mol
InChI Key: IXCVBMIORIGEMC-XDHOZWIPSA-N
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Description

N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide is a chemical compound with the molecular formula C18H16N2O2 It is a derivative of coumarin, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide typically involves the condensation reaction between 2-methyl-3-formylchromone and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzohydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to heavy metal ions, causing a change in fluorescence that can be detected using spectroscopic methods . The exact pathways and molecular targets can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide is unique due to its specific chromenyl structure, which imparts distinct fluorescence properties and potential biological activities. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.

Properties

CAS No.

372495-07-3

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[(E)-(2-methyl-2H-chromen-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H16N2O2/c1-13-16(11-15-9-5-6-10-17(15)22-13)12-19-20-18(21)14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21)/b19-12+

InChI Key

IXCVBMIORIGEMC-XDHOZWIPSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=N/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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